7,7'-Oxydithieno[3,2-b]pyridine
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Overview
Description
7,7’-Oxydithieno[3,2-b]pyridine is a heterocyclic compound that features a unique structure combining pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Oxydithieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired heterocyclic structure. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to promote the cyclization process .
Industrial Production Methods
Industrial production of 7,7’-Oxydithieno[3,2-b]pyridine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7,7’-Oxydithieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7,7’-Oxydithieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 7,7’-Oxydithieno[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine: Shares a similar core structure but lacks the oxygen bridge.
Pyridine: A simpler structure with a single nitrogen-containing ring.
Uniqueness
7,7’-Oxydithieno[3,2-b]pyridine is unique due to its fused ring system that combines both pyridine and thiophene rings with an oxygen bridge. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H8N2OS2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
7-thieno[3,2-b]pyridin-7-yloxythieno[3,2-b]pyridine |
InChI |
InChI=1S/C14H8N2OS2/c1-5-15-9-3-7-18-13(9)11(1)17-12-2-6-16-10-4-8-19-14(10)12/h1-8H |
InChI Key |
VAEXUWPBXXIPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=CSC2=C1OC3=C4C(=NC=C3)C=CS4 |
Origin of Product |
United States |
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